![molecular formula C12H16O3 B14454279 3-[(Benzyloxy)methoxy]butanal CAS No. 74927-30-3](/img/structure/B14454279.png)
3-[(Benzyloxy)methoxy]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methoxy]butanal is an organic compound with the molecular formula C11H14O3. It is a derivative of butanal, where the hydrogen atoms on the third carbon are replaced by a benzyloxy and a methoxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methoxy]butanal typically involves the reaction of butanal with benzyloxy and methoxy reagents under controlled conditions. One common method is the alkylation of butanal with benzyl alcohol and methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methoxy]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-[(Benzyloxy)methoxy]butanoic acid.
Reduction: 3-[(Benzyloxy)methoxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzyloxy)methoxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methoxy]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[(Methoxy)methoxy]butanal: Lacks the benzyl group, making it less hydrophobic.
3-[(Benzyloxy)ethoxy]butanal: Has an ethoxy group instead of a methoxy group, altering its reactivity.
3-[(Benzyloxy)methoxy]pentanal: Has an additional carbon in the aldehyde chain, affecting its steric properties.
Uniqueness
3-[(Benzyloxy)methoxy]butanal is unique due to the presence of both benzyloxy and methoxy groups, which provide a combination of hydrophobic and electron-donating properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
74927-30-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(phenylmethoxymethoxy)butanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-8-13)15-10-14-9-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3 |
InChI Key |
MCBAIEHZUXTZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
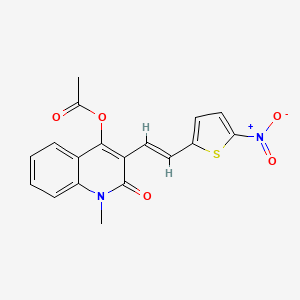
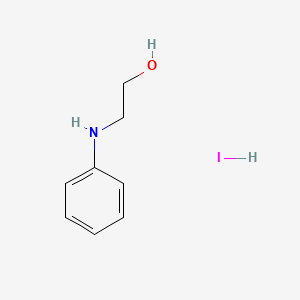
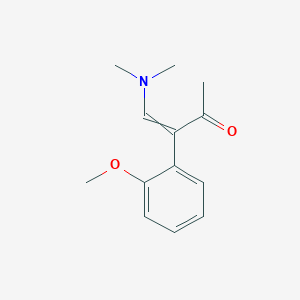
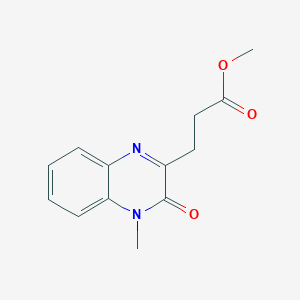
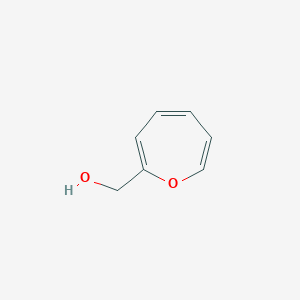

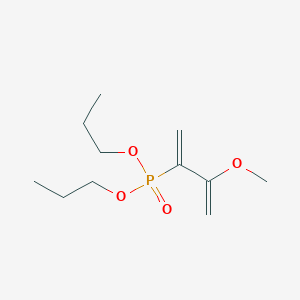

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
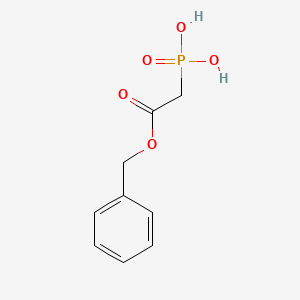
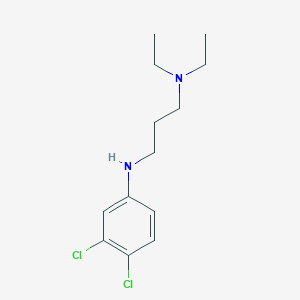
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
